2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
“2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is an organic intermediate with borate and sulfonamide groups . It is an important compound in organic synthesis and has a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrimidine derivatives, including compounds structurally related to "2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine," focuses on their synthesis and potential as intermediates in the production of various organic molecules. These compounds serve as key intermediates in synthesizing novel heterocyclic compounds with potential medicinal applications (Abu‐Hashem et al., 2020). The structural modifications of pyrimidine derivatives can lead to the development of new chemical entities with enhanced biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties (Rani et al., 2012).
Antimicrobial and Antiviral Activity
Pyrimidine derivatives have shown significant potential in antimicrobial and antiviral applications. Studies on compounds such as 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol and related molecules have demonstrated promising activities against various strains of bacteria and fungi, indicating their utility in developing new antimicrobial agents (Khan et al., 2015). Additionally, the exploration of 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine and similar compounds has provided insights into their antifungal effects, potentially leading to the development of new antifungal drugs (Jafar et al., 2017).
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives, such as those obtained by substituting the pyrimidine nucleus, have been extensively studied. These compounds, including 2,4-dimethyl-3-pyridinols and their derivatives, have shown remarkable efficacy as chain-breaking antioxidants, offering potential applications in preventing oxidative stress-related diseases (Wijtmans et al., 2004).
Future Directions
Aryl borate compounds, such as “2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine”, have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . Therefore, the future research directions could involve exploring more applications of this compound in these areas.
Properties
IUPAC Name |
2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-8-10(9(2)16-11(15-8)17-7)14-18-12(3,4)13(5,6)19-14/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKXYKUPRDRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129635 | |
Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304634-73-7 | |
Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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